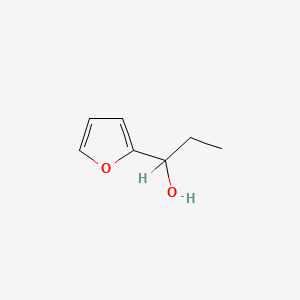
Bis(4-carboxifenil)dimetilsilano
Descripción general
Descripción
Bis(4-carboxyphenyl)dimethylsilane is an organosilicon compound characterized by the presence of two carboxyphenyl groups attached to a central silicon atom, which is also bonded to two methyl groups
Aplicaciones Científicas De Investigación
Bis(4-carboxyphenyl)dimethylsilane has several applications in scientific research:
Materials Science: The compound is utilized in the fabrication of advanced materials, including coatings and composites, due to its ability to enhance thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biomedical devices.
Industry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mecanismo De Acción
Mode of Action
It has been used in the synthesis of polyamides , suggesting it may interact with biological systems through the formation of complex polymeric structures
Biochemical Pathways
Given its use in the synthesis of polyamides , it may play a role in the formation of these structures in biological systems.
Result of Action
Its role in the synthesis of polyamides suggests it may influence the structure and function of these polymers in biological systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-carboxyphenyl)dimethylsilane typically involves the reaction of 4-bromobenzoic acid with dimethyldichlorosilane in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by carboxyphenyl groups. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of bis(4-carboxyphenyl)dimethylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-carboxyphenyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxyphenyl groups can be reduced to form alcohols or aldehydes.
Substitution: The silicon atom can participate in substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various organosilicon compounds with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-carboxyphenyl)methylphenylsilane
- Bis(4-carboxyphenyl)ethylmethylsilane
- Bis(4-carboxyphenyl)diphenylsilane
Uniqueness
Bis(4-carboxyphenyl)dimethylsilane is unique due to its specific combination of carboxyphenyl and dimethyl groups attached to the silicon atom. This structure imparts distinct properties, such as enhanced solubility in organic solvents and improved thermal stability, compared to other similar compounds.
Propiedades
IUPAC Name |
4-[(4-carboxyphenyl)-dimethylsilyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4Si/c1-21(2,13-7-3-11(4-8-13)15(17)18)14-9-5-12(6-10-14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPQAYDKDSTZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306767 | |
| Record name | NSC179703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17003-01-9 | |
| Record name | NSC179703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC179703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



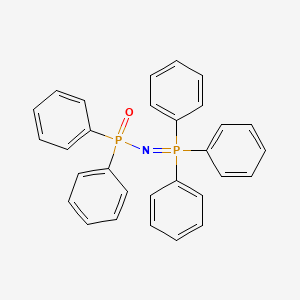
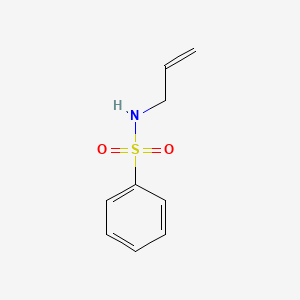


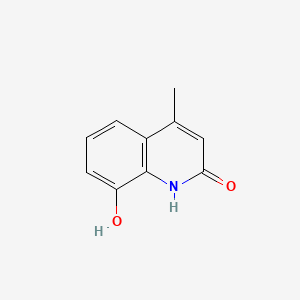
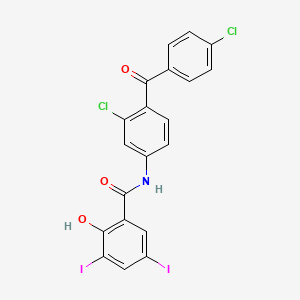
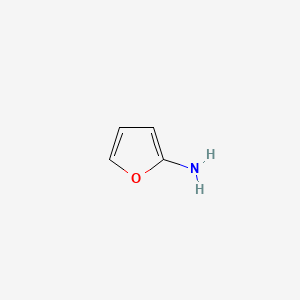
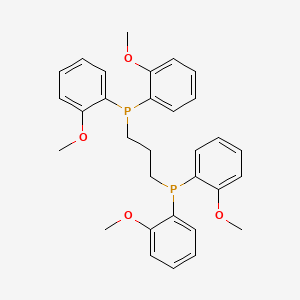
![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)
![5-Nitrobenzo[d]isothiazole](/img/structure/B1595011.png)


